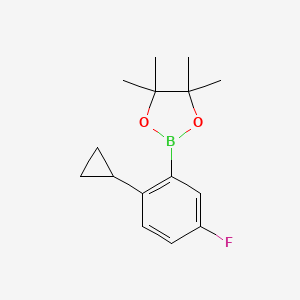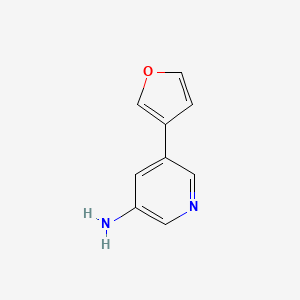
1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine, also known as PPMI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPMI is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of tumor cells. Additionally, this compound has been found to exhibit anti-microbial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of phosphodiesterase-4 (PDE-4), an enzyme that plays a role in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. Additionally, this compound has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also relatively non-toxic and has been found to exhibit low cytotoxicity in vitro. However, there are also some limitations to the use of this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying the specific enzymes and signaling pathways that are affected by this compound and determining the downstream effects of these interactions. Another potential direction is to investigate the potential therapeutic applications of this compound in vivo. This could involve testing the compound in animal models of inflammation, cancer, and bacterial infection. Additionally, further studies could be conducted to optimize the synthesis method of this compound and improve its solubility in water.
合成法
The synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde to form 2-(4-chlorobenzylidene)aminopyridine, which is then reacted with phenyl isocyanate to form this compound. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The purity of the compound is confirmed by NMR and HPLC analysis.
特性
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-2-7-17(8-3-1)23-14-22-18-12-15(9-10-19(18)23)21-13-16-6-4-5-11-20-16/h1-12,14,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNXJRSJKJVPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

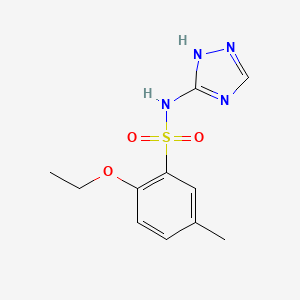
![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)

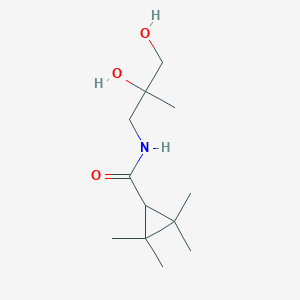
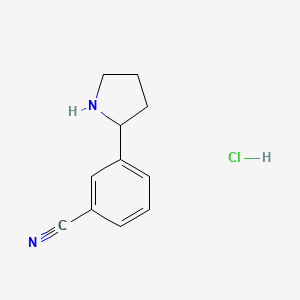
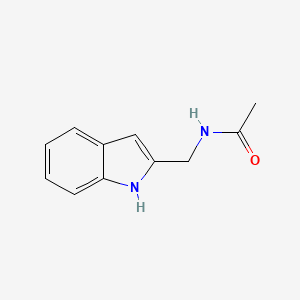
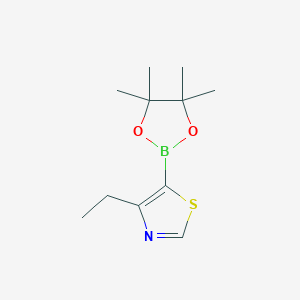
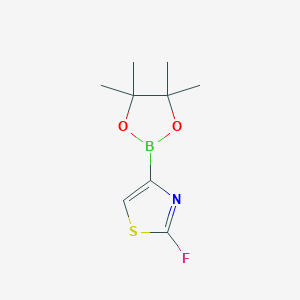
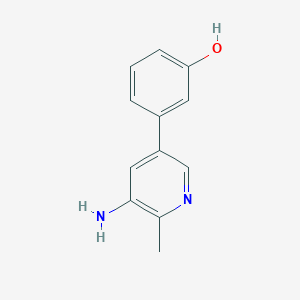
![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
